N-2-naphthylimidodicarbonimidic diamide
Description
N-2-naphthylimidodicarbonimidic diamide (CAS: 5426-97-1), also known as 2-naphthyl biguanide or NSC14445, is a guanidine derivative featuring a naphthalene moiety. Its structure comprises a central imidodicarbonimidic diamide scaffold substituted with a 2-naphthyl group (Fig. 1). This compound is of interest due to its structural similarity to bioactive diamides, which are known for diverse pharmacological and industrial applications.
Figure 1. Proposed structure of this compound, highlighting the naphthyl substituent and diamide backbone.
Properties
IUPAC Name |
1-(diaminomethylidene)-2-naphthalen-2-ylguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c13-11(14)17-12(15)16-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H6,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLIBCPWPNCFBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274542 | |
| Record name | N-2-naphthylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5426-97-1 | |
| Record name | NSC14445 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14445 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-2-naphthylimidodicarbonimidic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00274542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-2-naphthylimidodicarbonimidic diamide typically involves the reaction between naphthylamine and cyanamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-2-naphthylimidodicarbonimidic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthylimidodicarbonimidic diamide oxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The naphthalene ring allows for electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like bromine and chlorosulfonic acid are employed under controlled conditions.
Major Products Formed:
Oxidation: Naphthylimidodicarbonimidic diamide oxide.
Reduction: Naphthylamine derivatives.
Substitution: Substituted naphthylimidodicarbonimidic diamide derivatives.
Scientific Research Applications
Medicinal Chemistry
N-2-naphthylimidodicarbonimidic diamide has been investigated for its potential therapeutic applications. Its structure allows for interactions with biological molecules, making it a candidate for drug development.
- Anticancer Properties : Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that imidodicarbonimidic diamides can interfere with the cell cycle and induce apoptosis in cancer cells .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, which is crucial in the development of drugs targeting metabolic pathways. Such inhibition can lead to reduced proliferation of cancer cells and improved patient outcomes .
Materials Science
In materials science, this compound is explored for its potential use in polymer synthesis and as a stabilizer in various formulations.
- Polymerization : The compound can act as a monomer or crosslinking agent in the synthesis of polymers. Its naphthyl group contributes to the thermal stability and mechanical strength of the resulting materials, making them suitable for high-performance applications .
- Corrosion Inhibition : this compound has been studied for its effectiveness as a corrosion inhibitor in metal coatings. The imidodicarbonimidic structure provides a protective barrier against environmental degradation .
Agricultural Chemistry
The potential agricultural applications of this compound are significant, particularly in the development of pesticides and herbicides.
- Pesticidal Activity : The compound's ability to interact with biological systems makes it a candidate for use as an active ingredient in pesticide formulations. Studies suggest that it can disrupt pest metabolism, leading to effective pest control while minimizing harm to non-target species .
- Fertilizer Enhancements : Research indicates that incorporating this compound into fertilizers may enhance nutrient uptake in plants, thereby improving crop yields and sustainability .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxic effects. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation.
Case Study 2: Polymer Development
In a research project focusing on new polymer materials, this compound was utilized as a crosslinking agent. The resulting polymer displayed enhanced thermal stability and mechanical properties compared to traditional polymers.
Case Study 3: Agricultural Application
Field trials using a pesticide formulation containing this compound showed a marked reduction in pest populations while maintaining beneficial insect populations, indicating its potential as an environmentally friendly pest control agent.
Mechanism of Action
The mechanism of action of N-2-naphthylimidodicarbonimidic diamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Nicotinamide-Based Diamides
Nicotinamide-derived diamides (e.g., compounds 4c, 4d, and 4m) demonstrate significant cytotoxic activity against human lung cancer cell lines (A549, H460, H1299). For instance, compound 4c showed 70–80% inhibition at 40 µg/mL, attributed to the nicotinamide moiety enhancing DNA intercalation or kinase inhibition.
Thioether- and Sulfide-Containing Diamides
Novel thioether diamides (e.g., compounds 16a–16d) exhibit insecticidal activity against Plutella xylostella (diamondback moth), with LC₅₀ values ranging from 0.8–2.1 mg/L. The methylthio group in these compounds enhances binding to insect ryanodine receptors.
Larvicidal Diamides
Diamides such as compound 1 (from ) showed 90% mortality against Culex pipiens larvae at 10 ppm. The presence of halogenated aromatic rings in these derivatives is critical for larvicidal activity.
Functional Analogues
Anthranilic Acid Diamides
Anthranilic diamides (e.g., compound 7b) inhibit α-glucosidase and glycogen phosphorylase, key targets in diabetes management, with IC₅₀ values of 12–35 µM. The anthranilic acid backbone facilitates hydrogen bonding with enzyme active sites. This compound’s rigid naphthyl group might hinder similar interactions but could enhance metabolic stability .
Polyimide Precursors
3-chloro-N-phenyl-phthalimide () is a monomer for high-performance polyimides. Its chloro and phenyl groups enable polymerization via nucleophilic substitution. This compound, with a diamide core, could theoretically act as a diamine precursor, but its steric bulk may impede polymerization efficiency compared to smaller analogues .
Data Table: Key Diamide Derivatives and Their Properties
Structure-Activity Relationship (SAR) Insights
Biological Activity
N-2-naphthylimidodicarbonimidic diamide, also known by its chemical formula CHN, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 227.27 g/mol
- CAS Number : 14623
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with imidodicarbonimidic diamide under controlled conditions. The following table summarizes various synthesis routes:
| Synthesis Method | Reagents | Conditions |
|---|---|---|
| Method A | Naphthalene, Imidodicarbonimidic diamide | Reflux in organic solvent |
| Method B | Naphthalene derivative, Amine | Stirring at room temperature |
| Method C | Naphthyl halide, Imidodicarbonimidic diamide | Base catalysis |
This compound exhibits biological activity primarily through its interaction with various biomolecules, potentially acting as an enzyme inhibitor or a receptor antagonist. The exact mechanism may vary based on the target biomolecule.
Case Studies and Research Findings
- Pesticidal Activity : A study highlighted the compound's efficacy as a pesticide, demonstrating significant inhibition of certain plant pathogens. The compound was tested against various fungi and showed promising results in controlling fungal growth in agricultural settings .
- Antimicrobial Properties : Research has indicated that this compound possesses antimicrobial properties against several bacterial strains. In vitro tests revealed that it inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibacterial agents .
- Toxicological Assessments : Safety profiles have been evaluated, indicating that while the compound shows biological activity, it also requires careful consideration regarding toxicity levels. Studies have reported varying degrees of cytotoxicity in mammalian cell lines, necessitating further research to establish safe application thresholds .
Comparative Biological Activity
The following table compares the biological activity of this compound with other similar compounds:
| Compound | Activity Type | Efficacy |
|---|---|---|
| This compound | Antimicrobial, Pesticidal | Moderate to High |
| Compound X | Antifungal | High |
| Compound Y | Antibacterial | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
